molecular formula C13H17NO2 B13510270 tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate

tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13510270
M. Wt: 219.28 g/mol
InChI Key: BWLRZKYMVHFPLH-LLVKDONJSA-N
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Description

Tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate typically involves the esterification of (2R)-2,3-dihydro-1H-indole-2-carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid catalysts.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity of the compound to its targets. The indole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indole ring and the tert-butyl ester group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl (2R)-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1

InChI Key

BWLRZKYMVHFPLH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2N1

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1

Origin of Product

United States

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